(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Mechanism of Action
- In an acidic environment (pH < 6), “(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine” undergoes hydrolysis to produce formaldehyde .
- Environmental factors, such as pH levels, significantly influence the compound’s efficacy. In an alkaline environment (pH ≥ 6), the compound does not exhibit antibacterial properties. However, in acidic conditions, it becomes active due to hydrolysis .
Mode of Action
Action Environment
Biochemical Analysis
Biochemical Properties
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-phenylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-9-13-8-14(12-4-2-1-3-5-12)16-17(13)10-11-6-7-11/h1-5,8,11H,6-7,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBJFGILUCMMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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